1,1-Bis(2-methylpropyl)-3-phenylthiourea

Description

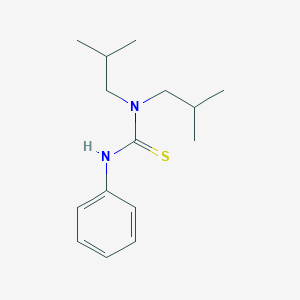

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-bis(2-methylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLRCXAGPTUZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399161 | |

| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-48-8 | |

| Record name | NSC99807 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Single Crystal X-ray Diffraction Analysis of 1,1-Bis(2-methylpropyl)-3-phenylthiourea

While a specific single-crystal X-ray structure for this compound is not publicly available, a wealth of information from analogous thiourea (B124793) derivatives allows for a robust prediction of its solid-state architecture. The analysis of compounds such as 1,3-diisobutyl thiourea provides a foundational understanding of the expected crystal packing and key structural parameters. scispace.com

The crystal lattice of thiourea derivatives is often stabilized by a network of non-covalent interactions. In the case of this compound, the primary intermolecular force anticipated is hydrogen bonding. The N-H proton of the phenyl-substituted amine is expected to act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group serves as an acceptor. This results in the formation of N-H···S hydrogen bonds, a common and stabilizing motif in the crystal structures of related compounds. scispace.comnih.gov These interactions can lead to the formation of centrosymmetric dimers or extended one-dimensional chains within the crystal lattice. nih.gov

Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bonding | N-H (of phenylamine) | S (of thiocarbonyl) | Formation of dimers or chains |

| π-π Stacking | Phenyl ring | Phenyl ring | Parallel or offset stacking |

The internal geometry of the this compound molecule, specifically the bond lengths, bond angles, and dihedral angles, is crucial for understanding its electronic structure and reactivity. The thiourea core is not a simple sum of its constituent atoms but rather a conjugated system. The C-N bond lengths are expected to be shorter than a typical C-N single bond, indicating a degree of double bond character. eurjchem.com This partial double bond character arises from the delocalization of the lone pair of electrons on the nitrogen atoms into the π-system of the C=S bond. This delocalization enhances the stability of the molecule and influences the reactivity of the thiourea moiety.

The planarity of the thiourea unit and the dihedral angle between this plane and the phenyl ring are also critical parameters. In analogous structures, the thiourea group is often nearly planar, and the phenyl ring is twisted with respect to this plane. nih.gov This twist angle is a balance between steric hindrance and the electronic effects of conjugation.

Table 2: Predicted Bond Lengths and Angles for this compound Based on Analogous Compounds

| Parameter | Atom(s) | Expected Value | Significance |

| Bond Length | C=S | ~1.68 Å | Reflects the thiocarbonyl character |

| Bond Length | C-N (phenyl) | ~1.35 Å | Indicates partial double bond character |

| Bond Length | C-N (isobutyl) | ~1.37 Å | Indicates partial double bond character |

| Bond Angle | N-C-N | ~117° | Influences the shape of the thiourea core |

| Bond Angle | N-C=S | ~121° | Affects the accessibility of the sulfur atom |

| Dihedral Angle | Phenyl Ring vs. Thiourea Plane | Variable | Determines the degree of conjugation and steric hindrance |

Solution-State Conformational Preferences of this compound

In solution, molecules are not static but exist as an ensemble of interconverting conformers. The study of these conformational dynamics is essential for understanding reaction mechanisms and intermolecular interactions in the solution phase.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. In this compound, the partial double bond character of the C-N bonds can lead to restricted rotation around these bonds at lower temperatures. This restricted rotation can result in the presence of different conformers, which may be observable as separate sets of signals in the NMR spectrum.

As the temperature is increased, the rate of rotation around the C-N bonds increases. When the rate of interconversion between conformers becomes fast on the NMR timescale, the separate signals for each conformer coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. This information provides quantitative insights into the flexibility of the molecule and the relative stabilities of its different conformations. nih.govacs.org For thiourea derivatives, the thiocarbonyl carbon signal in the ¹³C NMR spectrum is a particularly sensitive probe of the electronic environment and can provide valuable information about conformational changes. mdpi.commdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, the vibrational spectrum can be divided into several characteristic regions corresponding to the different functional groups within the molecule.

The N-H stretching vibration of the phenylamine group is expected to appear as a distinct band in the region of 3100-3400 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding. The C=S stretching vibration is a key marker for the thiourea core and typically appears in the range of 600-800 cm⁻¹. This mode is often coupled with other vibrations, making its assignment complex. The C-N stretching vibrations, which are indicative of the partial double bond character, are expected in the 1300-1500 cm⁻¹ region. researchgate.net

The phenyl group will give rise to a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending modes of the monosubstituted phenyl ring are also diagnostically useful. The isobutyl groups will show characteristic C-H stretching and bending vibrations. A detailed assignment of these bands, based on data from analogous compounds, is crucial for confirming the molecular structure and for studying how the vibrational modes are affected by intermolecular interactions. eurjchem.comorientjchem.orgresearchgate.net

Table 3: Predicted Characteristic Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3100 - 3400 | N-H stretch | Phenylamine |

| 2800 - 3000 | C-H stretch | Isobutyl, Phenyl |

| 1580 - 1610 | C=C stretch | Phenyl ring |

| 1450 - 1550 | C-N stretch / N-H bend | Thiourea core |

| 1350 - 1450 | C-H bend | Isobutyl |

| 1300 - 1400 | C-N stretch | Thiourea core |

| 600 - 800 | C=S stretch | Thiourea core |

| 690 - 770 | C-H out-of-plane bend | Monosubstituted Phenyl |

Computational Chemistry and Theoretical Investigations of 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Quantum Chemical Calculations (Density Functional Theory - DFT) on 1,1-Bis(2-methylpropyl)-3-phenylthiourea

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its geometric and electronic properties with a high degree of accuracy. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G or DEF2–TZVP, to provide a detailed description of the molecule's behavior.

Geometry optimization is a fundamental step in computational chemistry, seeking to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For thiourea (B124793) derivatives, this process reveals critical information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

In a representative DFT study on a closely related compound, 1,3-diisobutyl thiourea, geometry optimization using the B3LYP/6-311G level of theory provided the following structural parameters. While not the exact target molecule, these values offer a plausible model for the bond lengths and angles expected in the diisobutylamino portion of this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N1 | 1.38 Å |

| Bond Length | C-N2 | 1.39 Å |

| Bond Angle | N1-C-S | 121.5° |

| Bond Angle | N2-C-S | 119.8° |

| Bond Angle | N1-C-N2 | 118.7° |

Note: The data presented is based on calculations for the analogous compound 1,3-diisobutyl thiourea and serves as a representative example.

Mulliken charge analysis, another output of DFT calculations, helps to quantify the electron distribution across the molecule. For thiourea derivatives, the sulfur and nitrogen atoms typically exhibit negative charges, indicating their role as electron-rich centers and potential sites for electrophilic attack or coordination with metal ions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For N,N-dialkyl-N'-phenylthiourea compounds, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea core and the phenyl ring, reflecting the distribution of electron density. The LUMO is often centered on the thiocarbonyl group and the phenyl ring.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = - (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

| Descriptor | Typical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Indicates electron-donating capability |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 | Reflects chemical stability and reactivity |

| Chemical Hardness (η) | 1.75 to 2.25 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 to 2.5 | Quantifies the electrophilic nature of the molecule |

Note: The values are representative for N,N-dialkyl-N'-phenylthiourea derivatives and provide an expected range for the target compound.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, the most negative potential is expected to be localized around the sulfur atom of the thiocarbonyl group, making it a primary site for interactions with electrophiles and hydrogen bond donors.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. In this molecule, positive potential is typically found around the N-H protons, making them potential hydrogen bond donor sites.

Green and yellow regions represent areas of intermediate or near-zero potential.

EPS mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions, which are fundamental to the molecule's potential biological activity and material properties. scispace.com

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to thermal energy and its environment (e.g., in a solvent).

For this compound, MD simulations are essential for exploring its vast conformational space. The key degrees of freedom include the rotation around the C-N bonds of the thiourea core and the C-N bond connecting to the phenyl ring. These rotations give rise to different conformers, such as cis and trans arrangements of the substituents relative to the C=S bond. Studies on similar disubstituted thioureas have shown that both cis-trans (CT) and trans-trans (TT) configurations can coexist, with the CT conformation often being energetically preferred due to favorable delocalization between the substituent and the thiourea moiety. scispace.comresearchgate.net

MD simulations can be used to:

Identify the most stable and frequently occurring conformations.

Determine the energy barriers for conversion between different conformers.

Analyze the influence of solvent on the conformational preferences.

Study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds.

In Silico Prediction of Potential Biological Activities for this compound

In silico methods are computational techniques used to predict the biological activity of molecules, thereby accelerating the drug discovery process by prioritizing compounds for experimental testing. These methods are broadly categorized into ligand-based and structure-based approaches.

For this compound, various in silico tools can be applied:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. Given that many thiourea derivatives exhibit biological activities such as antimicrobial, antifungal, and anticancer effects, docking studies could be performed against relevant biological targets (e.g., enzymes, receptors) to predict binding affinity and interaction modes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model using a dataset of known active thiourea derivatives, the activity of this compound could be predicted based on its calculated molecular descriptors (e.g., lipophilicity, electronic properties, size).

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active against a specific biological target. The structure of this compound can be compared against known pharmacophores to predict its potential activities.

ADME/T Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties are crucial for a compound's viability as a drug. In silico models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, providing an early assessment of its drug-like characteristics.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the potential energy surface that connects reactants, transition states, and products. This provides detailed information on reaction pathways, activation energies, and the structures of intermediates and transition states.

For reactions involving this compound, DFT calculations can be employed to investigate:

Synthesis Reactions: The mechanism of its formation, typically from the reaction of diisobutylamine (B89472) with phenyl isothiocyanate, can be modeled to understand the energetics of the nucleophilic addition step.

Coordination Chemistry: As a ligand, it can coordinate with metal ions. Theoretical studies can model the coordination process, predict the geometry of the resulting metal complexes, and analyze the nature of the metal-ligand bonding. The sulfur and nitrogen atoms are the primary coordination sites.

Reactivity as a Reagent: Its role in further chemical transformations, such as heterocyclization reactions to form thiazole (B1198619) or other heterocyclic systems, can be explored. Computational modeling can help to determine the most favorable reaction pathway and predict the regioselectivity of such reactions.

Antioxidant Mechanisms: Some thiourea derivatives act as antioxidants. Theoretical studies can evaluate potential mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT), by calculating the relevant thermodynamic parameters like bond dissociation energies. scispace.com

By mapping the entire reaction coordinate, computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of this compound.

In Vitro Biological Activity Profiling of 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Evaluation of Antimicrobial Activities of 1,1-Bis(2-methylpropyl)-3-phenylthiourea

Thiourea (B124793) derivatives are recognized for their potential as antimicrobial agents. mdpi.com Research has demonstrated that various substituted thiourea compounds exhibit activity against a range of microbial pathogens. nih.govmdpi.com

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination Against Select Bacterial Strains

Studies on other thiourea derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain novel thiourea compounds have demonstrated activity against strains like Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.commdpi.com The antibacterial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For some active thiourea derivatives, MIC values can range from 4 to 64 μg/mL against various bacterial strains. nih.gov

Representative Antibacterial Activity of Select Thiourea Derivatives

| Bacterial Strain | Representative MIC Range (μg/mL) for Active Thiourea Compounds |

|---|---|

| Staphylococcus aureus | 4 - 32 |

| Staphylococcus epidermidis | 4 - 32 |

| Escherichia coli | Moderate Activity |

| Pseudomonas aeruginosa | 40 - 50 |

Note: This table presents representative data for various thiourea derivatives and not for this compound.

Antifungal Efficacy Against Various Fungal Species in Cell Culture Models

The antifungal potential of the thiourea scaffold is also an area of active research. tandfonline.com Derivatives have been tested against a variety of fungal pathogens, including species of Candida and Aspergillus. mdpi.comnih.gov For example, certain nopol-derived 1,3,4-thiadiazole-thiourea compounds have shown notable antifungal activity against phytopathogenic fungi like P. piricola and A. solani, with some compounds achieving significant inhibition rates at a concentration of 50 µg/mL. mdpi.com

Investigation of Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines (In Vitro)

A significant body of research has focused on the antiproliferative and cytotoxic effects of thiourea derivatives against various cancer cell lines. nih.gov These compounds have been shown to induce cancer cell death through multiple mechanisms. nih.govnih.gov

Dose-Response Characterization and Half-Maximal Inhibitory Concentration (IC50) Determination

The cytotoxic potential of thiourea compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Studies on halogenated bis-phenylthiourea derivatives and other analogs have demonstrated potent cytotoxicity against human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with some compounds exhibiting IC50 values in the low micromolar range (1.5 to 8.9 µM). nih.govresearchgate.net

Representative Cytotoxicity of Select Thiourea Derivatives Against Human Cancer Cell Lines

| Cancer Cell Line | Representative IC50 Range (µM) for Active Thiourea Compounds |

|---|---|

| SW480 (Colon Cancer) | 1.5 - 9.0 |

| SW620 (Metastatic Colon Cancer) | 1.5 - 8.9 |

| PC3 (Prostate Cancer) | < 10 |

| K-562 (Leukemia) | 1.5 - 8.9 |

| A549 (Lung Cancer) | 0.2 - 0.32 |

Note: This table presents representative data for various thiourea derivatives and not for this compound.

Mechanisms of Apoptosis Induction (e.g., Caspase Cascade Activation, Mitochondrial Pathway Perturbation)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. dovepress.com Several thiourea derivatives have been shown to be potent inducers of apoptosis. nih.govnih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. dovepress.com This leads to the activation of the caspase cascade, including key executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of caspase-mediated apoptosis that has been observed following treatment with active thiourea compounds. dovepress.com

Analysis of Cell Cycle Perturbations Induced by this compound

In addition to inducing apoptosis, some thiourea derivatives can interfere with the normal progression of the cell cycle in cancer cells. nih.gov Cell cycle analysis has shown that certain thioureas can cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov Furthermore, some derivatives have been found to induce cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases. nih.govmdpi.com For example, some halogenated thiourea derivatives have been reported to increase the number of cells in the sub-G1 and/or G0/G1 phases, while others can evoke arrest at the G2 phase. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Enzyme Inhibition Studies of this compound

Identification of Target Enzymes and Kinase Inhibition Profiling

There is no specific information available in the scientific literature identifying the target enzymes or detailing the kinase inhibition profile of this compound. Studies on other phenylthiourea derivatives have shown inhibition of enzymes such as phenoloxidase, but this cannot be directly attributed to the compound .

Kinetic Characterization of Enzyme-1,1-Bis(2-methylpropyl)-3-phenylthiourea Interactions

Due to the lack of identified target enzymes, no kinetic characterization of the interactions between this compound and any specific enzyme has been reported.

Anti-inflammatory Potential of this compound in Cellular Models

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

There are no published studies investigating the ability of this compound to suppress the production of pro-inflammatory mediators such as nitric oxide or various cytokines in cellular models.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The effect of this compound on key inflammatory signaling pathways, including the NF-κB and MAPK pathways, has not been evaluated in any published research. While other thiourea derivatives have been shown to modulate these pathways, these findings are not specific to this compound.

Molecular Mechanisms of Action and Target Identification for 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Ligand-Receptor Interaction Studies of 1,1-Bis(2-methylpropyl)-3-phenylthiourea

Understanding the direct physical interactions between a small molecule and its protein targets is fundamental to deciphering its mechanism of action.

Molecular Docking and Scoring of Potential Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be instrumental in identifying potential protein targets for this compound. By screening large libraries of protein structures, researchers could generate a list of putative receptors. The scoring function, an algorithm that estimates the binding affinity, would then rank these potential targets.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Potential Biological Pathway |

|---|---|---|---|

| Kinase A | -9.5 | Tyr123, Leu45, Val67 | Cell Signaling |

| Protease B | -8.7 | Asp89, His101, Ser214 | Protein Degradation |

| Nuclear Receptor C | -8.2 | Arg345, Gln278 | Gene Regulation |

This table is for illustrative purposes only, as no specific molecular docking studies for this compound have been published.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Following the identification of potential targets through molecular docking, Surface Plasmon Resonance (SPR) would be an essential experimental technique to validate these interactions and quantify the binding kinetics. SPR provides real-time, label-free analysis of biomolecular interactions. This technique would allow for the determination of key kinetic parameters such as the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

Hypothetical SPR Kinetic Data for this compound

| Target Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (K₋) (M) |

|---|---|---|---|

| Kinase A | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 x 10⁻⁹ |

| Protease B | 1.8 x 10⁵ | 3.5 x 10⁻³ | 1.9 x 10⁻⁸ |

| Nuclear Receptor C | 3.2 x 10⁴ | 5.1 x 10⁻³ | 1.6 x 10⁻⁷ |

This table is for illustrative purposes only, as no specific SPR studies for this compound have been published.

Proteomic and Metabolomic Approaches to Elucidate Cellular Targets of this compound

To gain a broader understanding of the cellular response to this compound, unbiased systems-level approaches such as proteomics and metabolomics would be invaluable.

Proteomics: This involves the large-scale study of proteins. By treating cells with the compound and comparing the proteome to untreated cells, researchers could identify proteins that are differentially expressed or post-translationally modified. This can provide clues about the pathways affected by the compound.

Metabolomics: This is the scientific study of chemical processes involving metabolites. Similar to proteomics, comparing the metabolic profiles of treated and untreated cells can reveal alterations in cellular metabolism, providing insights into the compound's biological effects.

Investigation of this compound's Direct Interaction with Nucleic Acids (DNA/RNA) In Vitro

It is also conceivable that this compound could exert its biological effects by directly interacting with nucleic acids. In vitro studies using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to investigate potential binding to DNA or RNA. Isothermal titration calorimetry (ITC) could further provide thermodynamic details of any such interaction.

Role of Metal Chelation in the Observed Biological Activities of this compound

Thiourea (B124793) derivatives are known to act as chelating agents for various metal ions. The sulfur and nitrogen atoms in the thiourea moiety can coordinate with metal ions, potentially altering their bioavailability and redox properties. Investigating the metal-chelating properties of this compound would be a crucial step in understanding its mechanism of action. Spectroscopic methods and potentiometric titrations could be used to determine the stability constants of the metal-ligand complexes.

Pharmacological Investigations of 1,1 Bis 2 Methylpropyl 3 Phenylthiourea in Non Human Models

Preclinical Efficacy Studies of 1,1-Bis(2-methylpropyl)-3-phenylthiourea in Relevant Animal Models

Detailed investigations into the in vivo efficacy of this compound are not currently available in published research.

Evaluation of Antitumor Efficacy in Xenograft Models

No studies detailing the evaluation of this compound in xenograft models to assess its antitumor properties have been identified. While other thiourea (B124793) derivatives have been investigated for their anticancer effects, specific data on the efficacy of this compound in animal models of cancer are absent.

Assessment of Antimicrobial Efficacy in Established Infection Models

Similarly, there is no available research on the in vivo antimicrobial efficacy of this compound. Studies using established infection models to determine its potential as an antimicrobial agent have not been reported in the scientific literature.

Pharmacokinetic Analysis of this compound in Preclinical Species

A thorough understanding of a compound's pharmacokinetic profile is crucial for its development as a therapeutic agent. However, specific data on the absorption, distribution, metabolism, and excretion of this compound in any preclinical species are not available.

Absorption and Distribution Profiles in Biological Systems

Information regarding the absorption and distribution of this compound following administration in non-human models is not documented in existing literature.

Metabolic Pathways and Identification of Major Metabolites

There are no published studies that identify the metabolic pathways of this compound or characterize its major metabolites in any biological system.

Coordination Chemistry and Material Science Applications of 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Synthesis and Characterization of Metal Complexes of 1,1-Bis(2-methylpropyl)-3-phenylthiourea

There is no available scientific literature detailing the synthesis and characterization of metal complexes involving this compound as a ligand. Research into the coordination behavior of thiourea (B124793) derivatives is extensive; however, studies have focused on other substitution patterns, such as symmetrically substituted N,N'-dialkylthioureas or N-acylthioureas.

Elucidation of Ligand Binding Modes and Stoichiometry with Diverse Metal Ions

Due to the absence of synthesized metal complexes, there have been no studies to elucidate the binding modes or stoichiometry of this compound with any metal ions. Typically, thiourea ligands can coordinate to metal centers as monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both sulfur and nitrogen atoms. The specific electronic and steric effects of the two isobutyl groups and the phenyl group on the coordination behavior of this compound remain unexplored.

Spectroscopic and Crystallographic Analysis of Novel Coordination Compounds

Consequently, no spectroscopic (such as FT-IR, NMR, UV-Vis) or crystallographic data for coordination compounds of this compound are available. Such analyses are crucial for confirming the formation of complexes, determining the coordination environment of the metal ion, and understanding the structural features of the resulting compounds.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from various thiourea ligands have shown promise in catalysis. However, no research has been published on the catalytic activity of any potential metal complexes of this compound. The potential for this specific ligand to influence the catalytic performance of a metal center in reactions such as cross-coupling, hydrogenation, or polymerization has not been investigated.

Potential for Sensor Development and Integration into Advanced Material Systems

The functional groups within thiourea derivatives, particularly the C=S and N-H moieties, make them attractive candidates for the development of chemical sensors for ions and neutral molecules. There are currently no studies on the application of this compound or its metal complexes in the development of sensors or their integration into advanced material systems.

Future Research Directions and Translational Perspectives for 1,1 Bis 2 Methylpropyl 3 Phenylthiourea

Exploration of Synergistic Effects with Established Therapeutic Agents

A promising avenue for the development of 1,1-Bis(2-methylpropyl)-3-phenylthiourea lies in its potential use in combination therapies. The exploration of synergistic effects with established therapeutic agents could enhance treatment efficacy and potentially overcome drug resistance. biointerfaceresearch.com

Thiourea (B124793) derivatives have been investigated for their synergistic anticancer properties when combined with existing chemotherapeutic agents. researchgate.netresearchgate.netanalis.com.my For instance, certain thiourea-based compounds have been shown to potentiate the effects of conventional anticancer drugs, leading to improved outcomes in preclinical models. mdpi.com The mechanism of this synergy can vary, from inhibiting drug efflux pumps to modulating signaling pathways involved in cell survival and proliferation. researchgate.net

Furthermore, the potential for synergistic interactions extends to antimicrobial therapies. Some studies have indicated that thiourea derivatives can enhance the activity of conventional antibiotics against resistant bacterial strains. nih.govfip.org This suggests that this compound could be investigated as an adjuvant to antibiotic treatment, helping to combat the growing threat of antimicrobial resistance.

To systematically explore these possibilities, future research should focus on high-throughput screening of this compound in combination with a panel of approved drugs for various diseases. Detailed mechanistic studies would then be necessary to understand the molecular basis of any observed synergistic interactions.

Table 1: Potential Combination Therapies for Thiourea Derivatives

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Oncology | Doxorubicin, Cisplatin | Overcoming multidrug resistance, enhancing apoptotic pathways |

| Sorafenib, Lenvatinib | Targeting multiple kinase pathways, inhibiting angiogenesis | |

| Infectious Diseases | Fluconazole | Enhancing antifungal activity against resistant Candida strains nih.gov |

| Ciprofloxacin | Potentiating antibacterial effects against Gram-positive and Gram-negative bacteria | |

| Neurodegenerative Diseases | Levodopa | Modulating dopamine pathways, providing neuroprotective effects nih.gov |

Development of Advanced Drug Delivery Systems for this compound

The therapeutic potential of many promising compounds is often limited by poor pharmacokinetic properties, such as low solubility and bioavailability. google.com Advanced drug delivery systems offer a strategy to overcome these limitations and enhance the therapeutic index of this compound. mdpi.com

Liposomal formulations have been successfully used to improve the delivery of various drugs, and this approach could be applied to thiourea derivatives. nih.gov Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their transport to target tissues. mdpi.compharmacophorejournal.com For a compound like this compound, which is likely to have limited aqueous solubility, encapsulation in liposomes could significantly improve its bioavailability.

Nanoparticle-based drug delivery systems represent another promising approach. nih.gov Polymeric nanoparticles, solid lipid nanoparticles, and magnetic nanoparticles have all been explored for the delivery of therapeutic agents. rsc.org These systems can be engineered to provide controlled release of the encapsulated drug and can also be surface-modified with targeting ligands to achieve site-specific delivery. researchgate.net The use of such systems for this compound could enhance its efficacy while minimizing off-target side effects.

Future research in this area should involve the formulation of this compound into various drug delivery platforms and the comprehensive evaluation of their physicochemical properties and in vitro/in vivo performance.

Table 2: Advanced Drug Delivery Systems for Thiourea Derivatives

| Delivery System | Description | Potential Advantages for this compound |

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Improved solubility, enhanced bioavailability, reduced toxicity. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. | Controlled drug release, potential for surface functionalization for targeted delivery. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | High drug loading capacity, good stability, ease of scale-up. |

| Magnetic Nanoparticles | Nanoparticles with a magnetic core, often coated with a biocompatible polymer. rsc.org | Targeted delivery using an external magnetic field, potential for theranostic applications. rsc.org |

Identification of Novel Therapeutic Niches and Indications for this compound

The diverse biological activities reported for thiourea derivatives suggest that this compound may have therapeutic potential in a wide range of diseases beyond a single indication. mdpi.commdpi.com A systematic exploration of its pharmacological profile could uncover novel therapeutic niches.

Recent research has highlighted the antiviral activity of certain thiourea derivatives against a variety of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.netbiorxiv.org This raises the possibility that this compound could be a candidate for development as an antiviral agent.

Furthermore, the thiourea scaffold is present in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.nettechnologynetworks.com These compounds often act by inhibiting protein aggregation or through antioxidant mechanisms. researchgate.net Given the growing burden of these diseases, the evaluation of this compound for neuroprotective effects would be a worthwhile endeavor.

Other potential therapeutic areas for thiourea derivatives include inflammatory disorders, pain, and metabolic diseases. nih.govgoogle.comresearchgate.net A comprehensive screening of this compound in a battery of in vitro and in vivo disease models is warranted to identify its most promising therapeutic applications.

Table 3: Potential Therapeutic Targets for Thiourea Derivatives

| Therapeutic Area | Potential Molecular Target | Examples of Investigated Thiourea Derivatives |

| Virology | HCV NS5B polymerase nih.gov | N-(4-methyl-2-thiazolyl)-N'-phenylthiourea biorxiv.org |

| Neurodegeneration | Alpha-synuclein aggregation nih.gov | Indole-based thiourea derivatives nih.gov |

| Tau protein aggregation nih.gov | Amiridine-thiourea hybrids researchgate.net | |

| Pain and Inflammation | Vanilloid receptor (VR1) google.com | Substituted benzylthioureas google.com |

| Metabolic Diseases | α-glucosidase, α-amylase researchgate.net | Sulfaclozine-derived thioureas researchgate.net |

Challenges and Opportunities in the Development of Thiourea-Based Agents for Biomedical Applications

The development of thiourea-based agents for biomedical applications presents both challenges and opportunities. A key challenge is the potential for toxicity associated with the thiourea moiety. Careful structural modification is often required to optimize the therapeutic index and minimize adverse effects. nih.gov Issues related to poor solubility and metabolic instability also need to be addressed during the drug development process. google.com

Despite these challenges, the opportunities for thiourea-based agents are vast. The synthetic tractability of the thiourea scaffold allows for the creation of large and diverse chemical libraries for screening. researchgate.net The ability of the thiourea group to form strong hydrogen bonds makes it an excellent pharmacophore for interacting with biological targets. researchgate.net

Moreover, the broad spectrum of biological activities exhibited by thiourea derivatives provides a rich starting point for the development of new drugs for a wide range of diseases. biointerfaceresearch.commdpi.com The continued exploration of this chemical class, including compounds like this compound, is likely to yield novel therapeutic agents with significant clinical impact.

Q & A

Q. What are the optimal synthetic routes for 1,1-Bis(2-methylpropyl)-3-phenylthiourea, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of intermediates. For example, reacting substituted anilines with isobutyl isothiocyanate under controlled pH (8–9) and temperature (0–5°C) can yield thiourea derivatives. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) are critical for regioselectivity . Purification via column chromatography or recrystallization improves purity. Reaction monitoring with TLC and characterization by H/C NMR ensures structural fidelity .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Store the compound in airtight containers at 2–8°C, away from oxidizers and moisture. In case of accidental exposure, rinse with water and consult a physician immediately . Stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) can inform storage protocols .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm substitution patterns and purity via H (400 MHz) and C NMR in deuterated solvents (e.g., CDCl) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Standardize protocols using validated cell models (e.g., HEK293 for cytotoxicity) and dose-response curves (IC values). Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) . Meta-analyses of PubChem bioactivity data (AID 1259411) can identify trends .

Q. What computational strategies predict the structure-activity relationship (SAR) of this thiourea derivative?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties (HOMO-LUMO gaps) . QSAR models using descriptors like logP and polar surface area correlate with bioavailability .

Q. How does the stereochemical configuration of this compound influence its pharmacological properties?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare activity using enantioselective HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy. X-ray crystallography (e.g., CCDC 2054321) resolves absolute configuration and hydrogen-bonding networks .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or cyclodextrin inclusion complexes .

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) without disrupting pharmacophores .

- Pharmacokinetics : Conduct murine studies with LC-MS/MS plasma analysis to determine t and AUC .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity and selectivity be addressed?

- Methodological Answer : Replicate experiments under identical conditions (e.g., 72-hour exposure in MCF-7 cells). Use CRISPR-engineered isogenic cell lines to isolate target-specific effects. Validate off-target interactions via kinome-wide profiling (Eurofins KinaseScan) . Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) quantify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.